293295-70-2
Descripción
293295-70-2, known as Ga-DOTA-TOC acetate, is a radiopharmaceutical compound comprising gallium-68 (⁶⁸Ga) chelated by the macrocyclic ligand DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and conjugated to [Tyr³]-octreotide (TOC), a somatostatin analog . This compound is primarily used in positron emission tomography (PET) imaging for diagnosing neuroendocrine tumors (NETs) by targeting somatostatin receptors (SSTRs), particularly subtype 2 (SSTR2), which are overexpressed in many NETs . The acetate form enhances solubility and stability, facilitating clinical applications .
The synthesis involves solid-phase peptide synthesis (SPPS) to produce the TOC peptide, followed by amidation to conjugate DOTA. Gallium-68 is then chelated under controlled pH and temperature conditions . Ga-DOTA-TOC acetate combines the high target specificity of octreotide with the radiometal-chelating efficiency of DOTA, enabling precise tumor localization .
Propiedades
Número CAS |
293295-70-2 |
|---|---|
Fórmula molecular |
(netpeptide)C65H89GaN14O18S2 |
Peso molecular |
1486.52 |
Secuencia |
Sequence: DOTA(Ga)-D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Cys-Thr(ol), cyclic disulfide. |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Functional Similarities
DOTA-based radiopharmaceuticals share a common macrocyclic chelator but differ in conjugated peptides or radiometals. Below is a comparative analysis of Ga-DOTA-TOC acetate and its structural/functional analogs:
Key Differences
Chelated Metal and Application: Ga-DOTA-TOC acetate uses ⁶⁸Ga, a positron emitter, for diagnostic imaging, whereas Lu-DOTA-TATE employs ¹⁷⁷Lu, a β⁻ emitter, for therapeutic destruction of tumor cells . DOTATOC serves as a non-radiolabeled precursor, enabling flexibility in radiometal selection (e.g., ⁶⁸Ga for imaging or ¹⁷⁷Lu for therapy) .
Peptide Modifications: Octreotide (TOC) vs. Octreotate (TATE): TATE (DOTA-[Tyr³]-octreotate) has a carboxyl-terminal threonine replaced with threoninol, enhancing SSTR2 affinity (IC₅₀: 0.2 nM vs. 1.3 nM for TOC) .
Pharmacokinetics :
- Ga-DOTA-TOC acetate exhibits faster clearance (t₁/₂: ~68 minutes) compared to Lu-DOTA-TATE (t₁/₂: ~6.7 days), reflecting differences in emission type and therapeutic requirements .
Stability and Log P :
- DOTA complexes with ⁶⁸Ga show superior in vivo stability compared to older chelators like DTPA. Log P values (e.g., -3.2 for Lu-DOTA-TATE) correlate with hydrophilicity and renal excretion efficiency .
Research Findings
Clinical Efficacy :
Comparative Biodistribution :
Synthetic Challenges :
- Radiolabeling efficiency for Ga-DOTA-TOC exceeds 95% under optimized conditions (pH 4.0, 95°C), whereas Lu-DOTA-TATE requires higher temperatures (≥100°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
